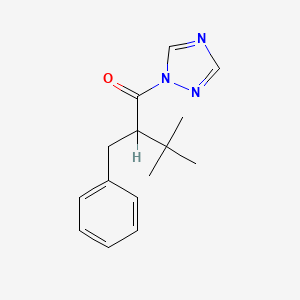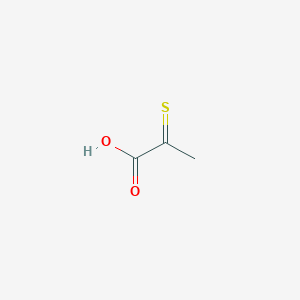
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- typically involves multi-step organic reactions
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Phenylsulfonyl Group Introduction: The phenylsulfonyl group is introduced through sulfonylation, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.
Propenyl Side Chain Addition: The final step involves the alkylation of the indole at the 2-position with an allyl halide under basic conditions to introduce the propenyl group.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group to a propyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, under atmospheric or elevated pressure.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, under mild to moderate temperatures.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Propyl-substituted indoles.
Substitution Products: Halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the propenyl group may influence its pharmacokinetic properties.
Similar Compounds:
1H-Indole, 1-(phenylsulfonyl)-: Lacks the propenyl group, used in similar applications but with different properties.
1H-Indole, 2-(2-propenyl)-: Lacks the phenylsulfonyl group, may have different reactivity and biological activity.
1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)-: Similar structure but with the propenyl group at the 3-position, leading to different chemical behavior.
Uniqueness: 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- is unique due to the specific positioning of the phenylsulfonyl and propenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
| 112475-54-4 | |
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-prop-2-enylindole |
InChI |
InChI=1S/C17H15NO2S/c1-2-8-15-13-14-9-6-7-12-17(14)18(15)21(19,20)16-10-4-3-5-11-16/h2-7,9-13H,1,8H2 |
Clave InChI |
HAJBLEZBXPYQDP-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)

![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)


![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
